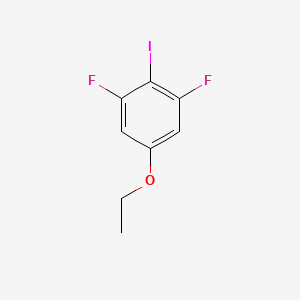
Isobutyl (3-phenylallyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl (3-phenylallyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of an isobutyl group and a 3-phenylallyl group attached to a carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (3-phenylallyl) carbonate typically involves the reaction of isobutyl alcohol with 3-phenylallyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Isobutyl alcohol+3-phenylallyl chlorideNa2CO3Isobutyl (3-phenylallyl) carbonate+NaCl
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Isobutyl (3-phenylallyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form isobutyl alcohol and 3-phenylallyl alcohol.
Transesterification: This reaction involves the exchange of the carbonate group with another alcohol, leading to the formation of a new ester.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Isobutyl alcohol and 3-phenylallyl alcohol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Applications De Recherche Scientifique
Isobutyl (3-phenylallyl) carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Pharmaceuticals: It serves as a building block in the synthesis of drug molecules.
Biochemistry: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of isobutyl (3-phenylallyl) carbonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The carbonate group is susceptible to nucleophilic attack, resulting in the cleavage of the carbonate bond and the formation of new products. This mechanism is crucial in reactions such as hydrolysis and transesterification.
Comparaison Avec Des Composés Similaires
Isobutyl acetate: Similar in structure but contains an acetate group instead of a carbonate.
Phenyl allyl carbonate: Contains a phenyl group instead of an isobutyl group.
Isobutyl phenyl carbonate: Contains a phenyl group instead of a 3-phenylallyl group.
Uniqueness: Isobutyl (3-phenylallyl) carbonate is unique due to the presence of both isobutyl and 3-phenylallyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
884656-81-9 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-methylpropyl 3-phenylprop-2-enyl carbonate |
InChI |
InChI=1S/C14H18O3/c1-12(2)11-17-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3 |
Clé InChI |
JZNXALLDNVOIGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)OCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


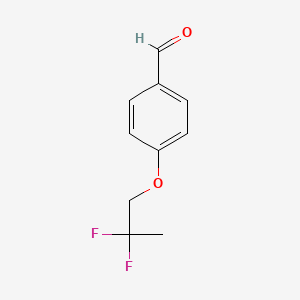
![N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B14034426.png)
![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)

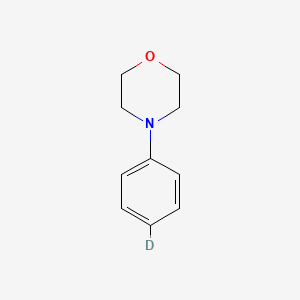


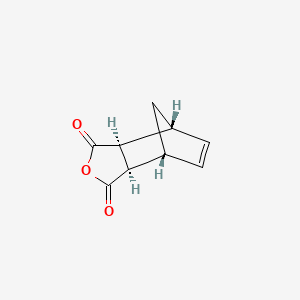
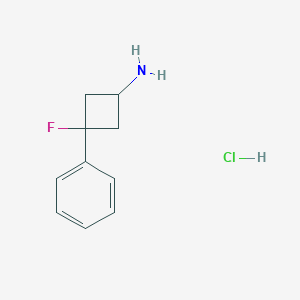
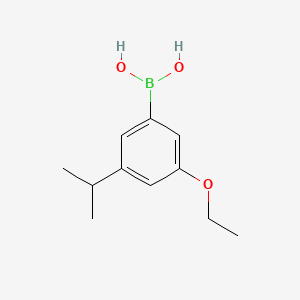
![Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)
![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)
